Calcium polysulfide

Description

Properties

Key on ui mechanism of action |

Mode of action: Fungicide which acts directly and also by decomposition to elemental sulfur, which acts as a protective fungicide. Insecticide which acts by softening the wax of scale insects. |

|---|---|

CAS No. |

1332-68-9 |

Molecular Formula |

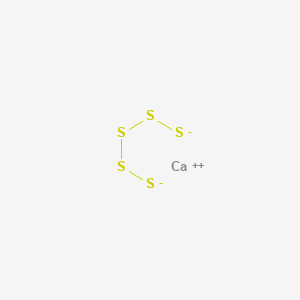

CaS5 |

Molecular Weight |

200.4 g/mol |

InChI |

InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2 |

InChI Key |

JNVCSEDACVAATK-UHFFFAOYSA-L |

Canonical SMILES |

[S-]SSS[S-].[Ca+2] |

Color/Form |

Deep orange liquid |

density |

1.28 @ 15.6 °C Relative density (water = 1): 1.28 |

physical_description |

Liquid A solution made from lime, sulfur, and water containing calcium polysulfide, free sulfur, and calcium thiosulfate; [Hawley] Orange liquid with odor of rotten eggs; [ICSC] Deep red orange liquid; [MSDSonline] ORANGE LIQUID WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. |

Related CAS |

1344-81-6 |

solubility |

Soluble in water CA POLYSULFIDE DECOMP IN WATER ON CONTACT WITH A GAS (ATM AIR OR CO2) AND REACTS WITH HEAVY METALS. THE HEAVY METALS ARE REMOVED AS PRACTICALLY INSOL PRECIPITATES. Solubility in water: miscible |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Polysulfide from Lime and Sulfur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium polysulfide, commonly known as lime-sulfur, is a chemical compound with a history of applications in agriculture as a fungicide and insecticide.[1][2] Its synthesis involves the reaction of calcium hydroxide (B78521) (lime) with elemental sulfur in an aqueous medium. This document provides a comprehensive technical overview of the synthesis mechanism, including the complex redox chemistry, key reaction intermediates, and influencing factors. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to serve as a valuable resource for researchers.

Introduction

The synthesis of this compound is a complex process involving the reaction of calcium hydroxide and elemental sulfur in water, typically with the application of heat.[1] The resulting product is a reddish-yellow aqueous solution with a distinct odor of hydrogen sulfide (B99878), primarily containing a mixture of calcium polysulfides (CaSₓ, where x typically ranges from 2 to 7) and calcium thiosulfate (B1220275) (CaS₂O₃).[1][2] Understanding the underlying reaction mechanism is crucial for controlling the product composition and optimizing the synthesis for various applications.

Reaction Chemistry and Stoichiometry

The overall reaction for the formation of this compound and calcium thiosulfate can be represented by the following equation:

3 Ca(OH)₂ + 2(x+1) S → 2 CaSₓ + CaS₂O₃ + 3 H₂O

This equation, however, is a simplification of a more complex series of reactions. The actual composition of the product mixture, particularly the value of 'x' in the polysulfide, is dependent on the reaction conditions.

The Core Reaction Mechanism

The synthesis of this compound is initiated by the nucleophilic attack of hydroxide ions (from the slaked lime) on the elemental sulfur. The reaction proceeds through several key steps:

-

Sulfur Ring Opening: In the alkaline medium provided by the calcium hydroxide, the hydroxide ions attack the eight-membered ring of elemental sulfur (S₈), leading to its opening and the formation of thiosulfate and sulfide ions.

-

Polysulfide Chain Formation: The sulfide ions then react with additional elemental sulfur to form a homologous series of polysulfide ions (Sₓ²⁻).

-

Formation of Calcium Salts: The calcium ions (Ca²⁺) from the dissolved calcium hydroxide then combine with the polysulfide and thiosulfate anions to form this compound and calcium thiosulfate.

The reaction is typically carried out at boiling temperatures to increase the reaction rate.[1]

Key Factors Influencing Synthesis

Several factors can significantly impact the yield and composition of the this compound solution:

-

Temperature: Higher temperatures generally favor the reaction, with boiling conditions being optimal for achieving a reasonable reaction rate.

-

Reactant Ratio: The ratio of sulfur to lime is a critical parameter. A higher sulfur-to-lime ratio tends to favor the formation of higher-order polysulfides.

-

Particle Size: Using finely ground sulfur and lime increases the surface area for reaction, leading to a faster and more complete reaction.[3]

-

Agitation: Continuous stirring of the reaction mixture is essential to ensure good contact between the solid reactants and the aqueous phase.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Typical Reactant Ratios and Resulting Product Composition

| Sulfur (S) to Calcium Oxide (CaO) Mass Ratio | Typical Polysulfide Yield | Typical Thiosulfate Yield | Unreacted Sulfur | Reference |

| 2:1 | 64-67% (as CaS₄ and CaS₅) | 23-28% | 5-11% | [4] |

| 2.2:1 | High proportion of calcium pentasulfide | - | - | [1] |

Table 2: Influence of Reaction Conditions on Synthesis

| Parameter | Condition | Effect | Reference |

| Temperature | Boiling (approx. 100°C) | Increases reaction rate | [1] |

| Reactant Purity | >90% for lime | Ensures higher yield of desired products | [1] |

| pH | Alkaline (initial pH ~12.5) | Facilitates the initial attack on the sulfur ring | [1] |

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

-

Calcium Hydroxide (Ca(OH)₂)

-

Elemental Sulfur (S), finely powdered

-

Distilled Water

-

Heating mantle with a magnetic stirrer

-

Round-bottom flask with a reflux condenser

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

In a round-bottom flask, prepare a suspension of calcium hydroxide in distilled water.

-

While stirring vigorously, gradually add the powdered elemental sulfur to the suspension.

-

Heat the mixture to boiling under reflux with continuous stirring. The solution will gradually change color to a reddish-yellow.

-

Maintain the boiling and stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the cooled mixture to remove any unreacted sulfur and insoluble byproducts.

-

The resulting filtrate is the this compound solution.

Analytical Methods for Characterization

The composition of the resulting this compound solution can be determined using various analytical techniques:

-

Titrimetric Methods: Iodimetric titration can be used to determine the concentration of sulfide and thiosulfate ions.[5]

-

Spectrophotometry: A photocolorimetric method can be employed for the rapid determination of sulfide ion concentration.[4]

-

Gravimetric Analysis: The total soluble sulfur content can be determined by gravimetric methods.[5]

Visualizing the Synthesis and Workflow

Reaction Mechanism Pathway

References

Physicochemical properties of aqueous calcium polysulfide

An In-depth Technical Guide to the Physicochemical Properties of Aqueous Calcium Polysulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous this compound, commonly known as lime sulfur, is a complex inorganic solution with a long history of use in agriculture and environmental remediation. Comprising a mixture of this compound chains (CaSₓ), calcium thiosulfate (B1220275), and elemental sulfur, this reddish-orange liquid exhibits a unique profile of physicochemical properties.[1][2] Its strong reducing capabilities, alkaline nature, and biological activity make it a subject of increasing interest beyond its traditional applications. This guide provides a comprehensive overview of the core physicochemical properties of aqueous this compound, detailed experimental protocols for its synthesis and analysis, and explores its emerging relevance in biomedical research as a donor of hydrogen sulfide (B99878) (H₂S) and polysulfides, critical signaling molecules in cellular pathways such as apoptosis.

Chemical Composition and General Properties

Aqueous this compound is not a single compound but a heterogeneous mixture formed from the reaction of calcium hydroxide (B78521) (lime) and elemental sulfur in water.[2] The primary active components are calcium polysulfides, with general formula CaSₓ, where 'x' typically ranges from 2 to 9.[1][3] The solution's characteristic reddish-yellow to deep orange color and pungent "rotten egg" odor are due to the presence of these polysulfide chains and the gradual release of hydrogen sulfide.[1][2][4]

The main species present in the solution are calcium tetrasulfide (CaS₄) and calcium pentasulfide (CaS₅), alongside by-products such as calcium thiosulfate (CaS₂O₃), sulfites, and sulfates.[1][2] The solution is strongly alkaline, with a pH typically ranging from 10.0 to 12.5.[1][2][5][6]

Physicochemical Properties

The functional characteristics of aqueous this compound are defined by its physical and chemical properties. These parameters are crucial for application design, quality control, and understanding its behavior in various systems. Key quantitative properties are summarized in Table 1.

Table 1: Summary of Key Physicochemical Properties of Aqueous this compound

| Property | Value / Range | References |

| Appearance | Deep red-orange liquid | [2][6] |

| Odor | Pungent, characteristic of hydrogen sulfide | [2][6] |

| pH | 10.0 - 12.5 | [1][5][6] |

| Density | 1.23 - 1.29 g/mL (@ 15.6 - 25 °C) | [2][7][8] |

| Viscosity | 2.95 centistokes (cSt) @ 20°C; 2.5 cSt @ 30°C | [7][9] |

| Solubility | Miscible / Soluble in water | [2][6] |

| Molecular Weight | ~200.4 g/mol (for CaS₅) | [10] |

| Boiling Point | ~101.7 °C (215 °F) | [11] |

| Freezing Point | -15 °C to -3.9 °C (5 °F) | [7][11] |

| UV-Vis Absorption | Characteristic band at λ = 374 nm (in dilute solution) | [10] |

Stability and Decomposition

Aqueous this compound is chemically unstable and susceptible to decomposition. Its stability is pH-dependent, with long-chain polysulfides being more stable in highly alkaline environments (pH > 8.5).[12] Decomposition is accelerated by:

-

Dilution: Diluting the solution lowers its pH and accelerates hydrolysis.[13]

-

Exposure to Air: Carbon dioxide from the atmosphere reacts with the solution, lowering the pH and causing the precipitation of elemental sulfur and the release of H₂S gas.[1][10]

-

Acids: Reaction with acids results in the rapid decomposition and release of highly toxic hydrogen sulfide gas.[2]

The primary decomposition products in an aqueous environment are calcium hydroxide and elemental sulfur.[5]

Experimental Protocols

Synthesis of this compound (Concentrate)

This protocol is based on optimized parameters for laboratory-scale synthesis to achieve a high yield of calcium polysulfides.[14]

Materials:

-

Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)

-

Elemental sulfur (S), powdered

-

Deionized water

-

Heating mantle with magnetic stirring

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer

Procedure:

-

Reagent Ratio: Prepare the reactants in a weight ratio of CaO:S:H₂O of approximately 1:2:7.[14] If using Ca(OH)₂, adjust the mass to be molar equivalent to CaO.

-

Slaking Lime (if using CaO): Carefully and slowly add the CaO to the water in the flask with stirring. This reaction is exothermic. Allow the mixture to cool.

-

Reaction Setup: If starting with Ca(OH)₂, combine it with the water and sulfur powder in the round-bottom flask. Equip the flask with a condenser, thermometer, and magnetic stir bar.

-

Heating and Reaction: Heat the mixture to 90°C while stirring continuously. Maintain this temperature for 60 minutes.[14] The solution will gradually change color, becoming a deep reddish-brown.

-

Cooling and Filtration: After 60 minutes, turn off the heat and allow the solution to cool to room temperature.

-

Clarification: Let the solid residue (unreacted lime and sulfur) settle. Decant the supernatant liquid and filter it to remove any remaining suspended solids. The resulting clear, reddish-orange liquid is the this compound concentrate.

-

Storage: Store the solution in a tightly sealed, airtight container in a cool, dark place to minimize decomposition.

dot

Caption: Workflow for this compound synthesis and analysis.

Analysis of Sulfide Ion Concentration (Titrimetric Method)

This protocol provides a reliable method for quantifying the sulfide content, which is crucial for standardization. It is adapted from the procedure described by Levchenko et al. (2015).[10]

Principle: Sulfide ions in the sample are first precipitated as cadmium sulfide (CdS). The CdS precipitate is then re-dissolved in an acidic solution containing a known excess of iodine. The iodine oxidizes the sulfide to elemental sulfur. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.

Materials:

-

This compound sample

-

10% Cadmium acetate (B1210297) solution

-

0.05 N Iodine standard solution

-

0.05 N Sodium thiosulfate standard solution

-

Hydrochloric acid (HCl), diluted 1:9

-

Starch indicator solution (1%)

-

Standard laboratory glassware (burette, pipettes, flasks)

Procedure:

-

Sample Preparation: Accurately pipette a specific volume (V) of the this compound solution into a 100 mL flask.

-

Precipitation: Add an excess of 10% cadmium acetate solution to the flask to precipitate all sulfide ions as yellow CdS. Allow the precipitate to fully form and settle.

-

Isolation: Filter the precipitate, washing it with hot deionized water to remove any interfering substances.

-

Reaction with Iodine: Transfer the filter paper with the CdS precipitate back into the reaction flask. Add a precise, excess volume (a) of 0.05 N iodine solution.

-

Acidification: Acidify the mixture with ~5 mL of diluted HCl. The precipitate will dissolve, and the sulfide will react with the iodine.

-

Titration: Titrate the excess, unreacted iodine with the 0.05 N sodium thiosulfate solution until the solution turns a pale yellow.

-

Endpoint Determination: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration dropwise with sodium thiosulfate until the blue color disappears. Record the volume of sodium thiosulfate used (b).

-

Calculation: The sulfide ion content (in mg/L) is calculated using the formula: Sulfide (mg/L) = ((a - b) * 0.80 * 1000) / V where 0.80 is the amount of sulfide ions (mg) equivalent to 1 mL of 0.05 N iodine solution.[15]

Determination of Viscosity and Density

Viscosity: The kinematic viscosity can be determined using a calibrated glass capillary viscometer (e.g., an Ostwald viscometer) in a temperature-controlled water bath.[16][17] The time taken for a fixed volume of the solution to flow through the capillary under gravity is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Density: Density is determined using a pycnometer or a digital density meter.[18] The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again filled with deionized water at a known temperature, and finally weighing it filled with the this compound sample at the same temperature. The density is calculated from the mass and volume of the sample.

Surface Tension: While a specific value for the surface tension of aqueous this compound is not readily available in the literature, it can be measured experimentally using a tensiometer with the Wilhelmy plate method or the Du Noüy ring method.[19] Alternatively, the drop count method using a stalagmometer can provide the surface tension relative to a standard liquid like water.[17]

Relevance and Applications for Drug Development

While traditionally an agrochemical, this compound's chemical properties make it a molecule of interest for biomedical and pharmaceutical research, primarily through its function as a hydrogen sulfide (H₂S) and polysulfide donor .[20][21]

Hydrogen Sulfide (H₂S) Donation

H₂S is now recognized as the third "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing critical roles in mammalian physiology.[5] It is involved in vasodilation, neuromodulation, cytoprotection, and inflammation.[3][5] Dysregulation of H₂S metabolism is linked to various diseases.[3] this compound solutions, upon decomposition or reaction with biological thiols like glutathione, can release H₂S, making them potential tools for studying H₂S biology and for therapeutic applications where controlled H₂S delivery is desired.[20][21]

Polysulfide Signaling and Apoptosis Regulation

Recent research has shown that polysulfides themselves are potent signaling molecules that mediate many of the effects previously attributed solely to H₂S.[1] A key mechanism of action is protein persulfidation (the modification of cysteine residues to Cys-SSH), which can alter protein function.

Notably, polysulfides have been shown to directly interact with and inhibit the caspase cascade, a central pathway in apoptosis (programmed cell death). Exogenous polysulfides can persulfidate and deactivate the initiator caspase-9 and the executioner caspase-3, thereby suppressing the apoptotic pathway. This process is reversible and regulated by the cellular thioredoxin system. The ability to modulate apoptosis has significant therapeutic implications in cancer research and diseases characterized by excessive cell death.

dot

Caption: Polysulfides inhibit the intrinsic apoptosis pathway.

Other Key Applications

Fungicidal Mechanism of Action

The primary agricultural use of this compound is as a broad-spectrum fungicide. Its mode of action involves the release of elemental sulfur, which disrupts fungal cellular processes.[21] The sulfur and H₂S released can interfere with the mitochondrial respiratory chain, particularly inhibiting cytochrome c oxidase (Complex IV).[7][22] This disruption of aerobic respiration leads to a collapse in ATP production and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[22]

dot

Caption: Disruption of fungal energy metabolism by this compound.

Environmental Remediation: Heavy Metal Precipitation

This compound is a highly effective agent for precipitating heavy metals from contaminated wastewater and soil.[3] Its strong reducing power and the sulfide ions it provides react with soluble, often toxic, heavy metal ions (e.g., Cr⁶⁺, Pb²⁺, Cd²⁺, Hg²⁺) to form highly insoluble metal sulfide precipitates.[3][4][18] This process effectively immobilizes the metals, removing them from the aqueous phase. The reaction is effective over a wide pH range, typically between 7 and 10.[3]

dot

Caption: Mechanism for heavy metal removal from wastewater.

Conclusion

Aqueous this compound is a chemically complex and versatile solution whose properties extend far beyond its established roles. While its physicochemical characteristics, such as high alkalinity, density, and inherent instability, define its application in agriculture and remediation, its function as a donor of H₂S and polysulfides opens new frontiers for its study in a biomedical context. For researchers in drug development, understanding the ability of polysulfides to modulate critical cellular pathways like apoptosis provides a compelling rationale for investigating this traditional compound as a modern scientific tool and a potential source for novel therapeutic strategies. Further research into stabilizing its formulations and controlling the release kinetics of its active sulfur species will be critical to unlocking its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Lime sulfur - Wikipedia [en.wikipedia.org]

- 3. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfide-Inhibition of Mitochondrial Respiration at Very Low Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brandt.co [brandt.co]

- 10. researchgate.net [researchgate.net]

- 11. orcalinc.com [orcalinc.com]

- 12. osti.gov [osti.gov]

- 13. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]

- 15. US7534413B2 - Calcium-sodium polysulfide chemical reagent and production methods - Google Patents [patents.google.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. scribd.com [scribd.com]

- 18. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of Mitochondrial Respiration by Hydrogen Sulfide [mdpi.com]

Spectroscopic Analysis of Calcium Polysulfide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium polysulfide (CaSₓ), a solution containing a mixture of calcium and sulfur in the form of polysulfide chains (Sₓ²⁻), has garnered significant interest across various scientific disciplines. Its applications range from agriculture, as a fungicide and insecticide, to environmental remediation for the treatment of heavy metal contamination. In the pharmaceutical and drug development sectors, understanding the chemistry and stability of sulfur-containing compounds is crucial, and this compound solutions serve as a relevant model system for studying the behavior of reactive sulfur species.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound solutions, with a focus on Ultraviolet-Visible (UV-Vis) and Raman spectroscopy. It details experimental protocols for the synthesis and analysis of these solutions, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the experimental processes.

Synthesis of this compound Solutions

The preparation of this compound solutions typically involves the reaction of calcium hydroxide (B78521) with elemental sulfur in an aqueous medium at elevated temperatures. The general reaction can be represented as:

3Ca(OH)₂ + (2x+2)S → 2CaSₓ + CaS₂O₃ + 3H₂O

This reaction yields a characteristic dark orange to reddish-brown solution containing a mixture of calcium polysulfides of varying chain lengths (typically x = 4-6), along with calcium thiosulfate (B1220275) as a byproduct.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from the method described by Levchenko et al. (2015).[2]

Reagents and Equipment:

-

Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)

-

Elemental sulfur (S) powder

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Reaction flask with reflux condenser

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Prepare a suspension of calcium hydroxide by slaking calcium oxide with water or by directly dissolving calcium hydroxide in water.

-

Add elemental sulfur powder to the calcium hydroxide suspension in a molar ratio appropriate for the desired polysulfide chain length. A common starting point is a Ca(OH)₂ to S molar ratio of 1:4.

-

Heat the mixture to boiling while stirring continuously.

-

Maintain the mixture at boiling point under reflux for a specified period, typically 1-2 hours, to ensure complete reaction. The solution will gradually change color to a deep orange-red.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Filter the cooled solution to remove any unreacted sulfur and insoluble byproducts.

-

The resulting filtrate is the this compound solution. Store it in a tightly sealed container to minimize exposure to air, as it is susceptible to oxidation.

Caption: Workflow for the laboratory synthesis of this compound solution.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of this compound solutions. The characteristic yellow to reddish-brown color of these solutions is due to the absorption of light in the ultraviolet and visible regions by the polysulfide anions.

Qualitative Analysis

The UV-Vis spectrum of a this compound solution exhibits a characteristic broad absorption band. A study by Levchenko et al. (2015) reported a characteristic absorption band at 374 nm for a 1:100 diluted this compound solution.[2] The position of the absorption maximum (λ_max) can be influenced by the distribution of polysulfide chain lengths and the solvent environment.

Quantitative Analysis: Photocolorimetric Method

A photocolorimetric method based on UV-Vis spectroscopy can be used to determine the concentration of sulfide (B99878) ions in a this compound solution. This method relies on the linear relationship between the absorbance of the solution at a specific wavelength and the concentration of the absorbing species, as described by the Beer-Lambert Law.

Experimental Protocol:

This protocol is based on the method described by Levchenko et al. (2015).[2]

Instrumentation:

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions with known sulfide concentrations should be prepared. Due to the instability of pure polysulfide standards, a common approach is to use a well-characterized stock solution of this compound and determine its sulfide concentration by a primary method, such as titrimetry.[2] Dilutions of this stock solution can then be used to create a calibration curve.

-

Sample Preparation: The this compound solution to be analyzed is diluted with a suitable solvent (e.g., deionized water or a saturated calcium hydroxide solution) to bring its absorbance within the linear range of the spectrophotometer.[2]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max), which has been identified as 374 nm for this compound solutions.[2]

-

Zero the instrument using the same solvent used for dilution as a blank.

-

Measure the absorbance of the prepared standard and sample solutions.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the known sulfide concentrations of the standard solutions.

-

Determine the concentration of sulfide in the unknown sample by interpolating its absorbance value on the calibration curve.

-

References

Probing the Sulfur Landscape in Calcium Polysulfides: A Technical Guide to X-ray Absorption Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium polysulfide (CaSx), a solution containing a mixture of calcium and sulfur in various chain lengths, has long been a compound of interest in agriculture as a fungicide and is gaining attention in environmental remediation and potentially in pharmaceutical applications. The efficacy and reactivity of CaSx are intrinsically linked to the speciation of sulfur within the solution—that is, the distribution and oxidation states of sulfur atoms. Understanding this sulfur speciation is paramount for optimizing its performance and exploring new applications. X-ray Absorption Spectroscopy (XAS), particularly Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy, has emerged as a powerful, non-destructive technique for the in-situ characterization of sulfur species in complex matrices.[1][2][3][4][5] This technical guide provides an in-depth overview of the application of sulfur K-edge XANES for the speciation of sulfur in CaSx, detailing experimental protocols, data interpretation, and the visualization of key processes.

Sulfur Speciation in this compound

This compound solutions are complex mixtures containing various sulfur species. The primary components are polysulfide anions (Sx2-) with varying chain lengths (typically x = 2-8).[6] The synthesis process, which often involves the reaction of calcium hydroxide (B78521) with elemental sulfur, can also lead to the formation of other sulfur-containing byproducts, such as thiosulfate (B1220275) (S2O32-) and sulfate (B86663) (SO42-).[7][8] The relative abundance of these species dictates the chemical properties of the CaSx solution. Sulfur K-edge XANES is particularly well-suited to differentiate between these species due to the sensitivity of the absorption edge energy to the oxidation state of the sulfur atom.[3]

Quantitative Analysis of Sulfur Species in CaSx

The quantitative analysis of sulfur species in a CaSx solution using XANES involves deconvoluting the experimental spectrum into a linear combination of reference spectra for known sulfur compounds. The following table summarizes the typical sulfur species found in CaSx and their characteristic S K-edge XANES peak energies.

| Sulfur Species | Chemical Formula | Nominal Sulfur Oxidation State | Characteristic S K-edge XANES Peak Energy (eV) |

| Sulfide (B99878) | S2- | -2 | ~2470 |

| Terminal Polysulfide Sulfur | ST-1 | -1 | ~2471 |

| Internal Polysulfide Sulfur | SI0 | 0 | ~2473 |

| Thiosulfate (outer S) | S2O32- | -1 | ~2470 |

| Thiosulfate (central S) | S2O32- | +5 | ~2478 |

| Sulfate | SO42- | +6 | ~2482 |

Note: The exact peak energies can vary slightly depending on the chemical environment and measurement conditions.

Experimental Protocol: Sulfur K-edge XANES of CaSx

The following provides a generalized experimental protocol for conducting sulfur K-edge XANES measurements on CaSx solutions.

1. Sample Preparation:

-

Aqueous Solutions: CaSx solutions should be prepared at the desired concentration. To minimize self-absorption effects, dilute solutions (typically < 0.5% sulfur) are recommended.[4] The solutions should be loaded into a sample holder with X-ray transparent windows (e.g., Kapton or Mylar).

-

Solid Samples: If analyzing solid CaSx, the material should be finely ground and pressed into a pellet. The pellet can be mounted on a sample holder.

-

Anaerobic Conditions: Due to the potential for oxidation of sulfide and polysulfide species, it is crucial to prepare and handle the samples under an inert atmosphere (e.g., in a glovebox filled with nitrogen or argon).

2. Data Acquisition at a Synchrotron Source:

-

Beamline Selection: The experiment should be performed at a synchrotron beamline equipped for soft X-ray spectroscopy in the energy range of the sulfur K-edge (~2470 eV).

-

Monochromator: A double-crystal monochromator, typically with Si(111) crystals, is used to select the desired X-ray energy.

-

Detection Mode: Data can be collected in either fluorescence yield (FY) or total electron yield (TEY) mode. For dilute samples, FY is generally preferred due to its higher sensitivity to the bulk of the sample.

-

Energy Scan: The X-ray energy is scanned across the sulfur K-edge, typically from ~2450 eV to ~2550 eV, with smaller energy steps in the near-edge region (XANES) to resolve the fine structure.

-

Reference Spectra: It is essential to collect XANES spectra of well-characterized sulfur reference compounds (e.g., Na2S, elemental sulfur, Na2S2O3, CaSO4) under the same experimental conditions to be used for linear combination fitting of the CaSx data.

3. Data Analysis:

-

Data Pre-processing: The raw data should be corrected for background, normalized to the incident beam intensity, and energy calibrated using a known standard.

-

Linear Combination Fitting (LCF): The normalized XANES spectrum of the CaSx sample is fitted with a linear combination of the reference spectra. The fitting results provide the relative proportions of the different sulfur species in the sample.

Visualization of Workflows and Concepts

To aid in the understanding of the processes involved in the analysis of sulfur speciation in CaSx, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis and XANES analysis of CaSx.

References

- 1. X-ray Absorption Spectroscopy at the Sulfur K-Edge: A New Tool to Investigate the Biochemical Mechanisms of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative speciation of sulfur in bacterial sulfur globules: X-ray absorption spectroscopy reveals at least three different species of sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Analysis and Speciation of Sulfur K, L-edge X-ray Absorption Spectroscopy [harvest.usask.ca]

- 4. K-edge XANES analysis of sulfur compounds: an investigation of the relative intensities using internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfur Kβ X-ray emission spectroscopy: comparison with sulfur K-edge X-ray absorption spectroscopy for speciation of organosulfur compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Buy this compound | 1332-68-9 [smolecule.com]

- 7. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to Raman Spectroscopy for the Characterization of Calcium Polysulfides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Raman spectroscopy for the qualitative and quantitative characterization of calcium polysulfides (CaSₓ). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful analytical technique in their work. The guide covers fundamental principles, detailed experimental protocols, data interpretation, and potential applications in a pharmaceutical context.

Introduction to Calcium Polysulfides and the Role of Raman Spectroscopy

Calcium polysulfides are inorganic compounds with the general formula CaSₓ, where 'x' can range from 2 to over 7. They are known for their use in agriculture as fungicides and insecticides, and are being explored for various other applications due to their unique chemical properties.[1][2][3] In the context of drug development, understanding the speciation (the distribution of different polysulfide chain lengths), concentration, and stability of calcium polysulfide solutions is critical for formulation, quality control, and mechanism of action studies.

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules.[4] It is particularly well-suited for the analysis of sulfur-sulfur (S-S) bonds, which are the fundamental structural units of polysulfides.[5] The technique offers several advantages for the characterization of calcium polysulfides in a pharmaceutical setting:

-

High Specificity: Raman spectra provide a unique "fingerprint" for different polysulfide species, allowing for their identification and differentiation.[6]

-

Aqueous Solution Compatibility: Raman spectroscopy is highly effective for analyzing aqueous solutions, as water is a weak Raman scatterer, minimizing interference.[4]

-

Quantitative Analysis: The intensity of Raman signals can be correlated with the concentration of the analyte, enabling quantitative measurements.[7][8]

-

In-situ and Real-time Monitoring: The non-destructive nature of Raman spectroscopy allows for the in-situ and real-time monitoring of chemical reactions and formulation stability.

Raman Spectral Features of Calcium Polysulfides

The Raman spectrum of a this compound solution is a composite of the spectral features of the different polysulfide species present in the equilibrium mixture. The primary spectral regions of interest are the S-S stretching and bending modes.

S-S Stretching and Bending Vibrations

The S-S bond vibrations are the most characteristic feature in the Raman spectra of polysulfides. These vibrations typically occur in the 150-600 cm⁻¹ region.[5][9] The exact peak positions are sensitive to the length of the polysulfide chain, the molecular geometry, and the surrounding chemical environment.

-

S-S Stretching Modes (ν(S-S)): These are typically the most intense peaks and are found in the 400-550 cm⁻¹ range. Longer polysulfide chains generally exhibit S-S stretching frequencies at lower wavenumbers.

-

S-S-S Bending Modes (δ(S-S-S)): These vibrations occur at lower frequencies, typically in the 150-300 cm⁻¹ region.

Raman Peak Assignments for this compound Species

| Polysulfide Species | Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| CaS (Calcium Sulfide) | ~157 | Lattice vibration | [10] |

| **S₂²⁻ (in CaS₂) ** | Not clearly defined | S-S stretch | [11] |

| S₃²⁻ (in CaS₃) | ~197, ~279, ~478 | S-S-S bend, S-S stretch | [11] |

| S₄²⁻ | ~390, ~518 | S-S stretch, S-S-S bend | [11] |

| S₆²⁻ | ~386, ~440 | S-S stretch | [11] |

| S₈²⁻ | ~380, ~436 | S-S stretch | [11] |

| Elemental Sulfur (S₈) | ~152, ~218, ~472 | S-S-S bend, S-S stretch | [5] |

Note: The peak positions for S₄²⁻, S₆²⁻, and S₈²⁻ are based on studies of sodium polysulfides and are expected to be similar for calcium polysulfides in solution. The exact positions may vary depending on the specific formulation and measurement conditions.

Quantitative Analysis of Calcium Polysulfides

Raman spectroscopy can be a powerful tool for the quantitative analysis of this compound solutions.[7] The principle of quantitative Raman analysis is based on the linear relationship between the intensity of a characteristic Raman peak and the concentration of the corresponding analyte.

Methodology for Quantitative Analysis

A common method for quantitative analysis involves creating a calibration curve.[7][12] This is achieved by preparing a series of standard solutions with known concentrations of this compound and measuring their Raman spectra. The area or height of a characteristic peak for a specific polysulfide species is then plotted against the concentration. The resulting linear regression can be used to determine the concentration of that species in an unknown sample.

For complex mixtures where individual polysulfide peaks may overlap, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed to deconvolve the spectra and quantify the different species.[13]

Example Quantitative Data (Hypothetical)

The following table illustrates the type of data that would be generated in a quantitative analysis of a this compound solution. This data is hypothetical and would need to be determined experimentally for a specific formulation.

| Concentration of CaS₅ (M) | Raman Peak Area at ~440 cm⁻¹ (Arbitrary Units) |

| 0.01 | 1500 |

| 0.05 | 7500 |

| 0.10 | 15000 |

| 0.25 | 37500 |

| 0.50 | 75000 |

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound solutions and their analysis using Raman spectroscopy.

Preparation of Aqueous this compound Solution

A common method for preparing a this compound solution (lime-sulfur) involves the reaction of calcium hydroxide (B78521) with elemental sulfur in water.[14]

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Elemental sulfur (S) powder

-

Deionized water

-

Heating mantle and round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

Prepare a suspension of calcium hydroxide in deionized water in the round-bottom flask. A typical starting ratio is 1 part Ca(OH)₂ to 4 parts water by weight.

-

Gradually add elemental sulfur powder to the suspension while stirring. A common molar ratio of S to Ca(OH)₂ is between 2:1 and 5:1, depending on the desired polysulfide chain length.

-

Heat the mixture to boiling (approximately 100-105 °C) under reflux with continuous stirring.

-

Maintain the reaction at boiling for 1-2 hours. The solution will gradually turn from a milky yellow to a deep orange-red color as the polysulfides are formed.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted sulfur and insoluble byproducts. The resulting clear, orange-red solution is the aqueous this compound stock solution.

Raman Spectroscopic Analysis

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). A 785 nm laser is often preferred for biological or pharmaceutical samples to minimize fluorescence.

-

A microscope or fiber optic probe for sample illumination and signal collection.

-

A high-sensitivity detector (e.g., a CCD camera).

Protocol:

-

Instrument Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer or a polystyrene sample, to ensure wavenumber accuracy.

-

Sample Preparation:

-

For liquid samples, transfer an aliquot of the this compound solution into a quartz cuvette or a glass vial.

-

If analyzing a solid or semi-solid formulation, place a small amount of the sample on a microscope slide.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

Set the data acquisition parameters:

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.

-

Integration Time: Typically ranges from a few seconds to several minutes.

-

Accumulations: Average multiple spectra to improve the signal-to-noise ratio.

-

-

Acquire the Raman spectrum over the desired wavenumber range (e.g., 100 - 1000 cm⁻¹ to cover the S-S vibrational modes).

-

-

Data Processing:

-

Perform a baseline correction to remove any background fluorescence.

-

Normalize the spectra if comparing relative peak intensities between different samples.

-

Identify and integrate the characteristic Raman peaks for the different polysulfide species.

-

Visualization of Workflows and Biological Interactions

Experimental Workflow for Raman Analysis

The following diagram illustrates the general workflow for the characterization of calcium polysulfides using Raman spectroscopy.

References

- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. CSIRO PUBLISHING - Excellence in Science Publishing [publishing.csiro.au]

- 7. static.horiba.com [static.horiba.com]

- 8. [The Quantitative Analysis of Raman Spectroscopy to Sulfate Ion in Aqueous Solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Frontiers | Raman Spectroscopy for Pharmaceutical Quantitative Analysis by Low-Rank Estimation [frontiersin.org]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Theoretical Modeling of Calcium Polysulfide Reaction Pathways: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth exploration of the theoretical modeling of calcium polysulfide reaction pathways, tailored for researchers, scientists, and professionals in drug development. The document outlines the synthesis, reaction kinetics, and biological significance of calcium polysulfides, with a focus on their emerging role as signaling molecules relevant to therapeutic applications.

Introduction to Calcium Polysulfides

Calcium polysulfides (CaSx), commonly known as lime-sulfur, are a class of inorganic polymers with the general formula CaSn, where 'n' can range from 2 to 9. For over a century, they have been utilized in agriculture as fungicides and insecticides. More recently, their chemical properties have been harnessed for environmental remediation, such as the reduction of hexavalent chromium.

The scientific interest in polysulfides has been reinvigorated by the discovery that hydrogen sulfide (B99878) (H₂S), a known gaseous signaling molecule in mammals, can be oxidized to polysulfides (H₂Sₙ).[1] These endogenous polysulfides are now recognized as potent signaling molecules themselves, capable of modulating the activity of proteins, ion channels, and transcription factors through a process called sulfhydration.[2][3] This biological activity positions calcium polysulfides as a potential source of these signaling molecules, opening new avenues for research in drug development.

This guide will delve into the theoretical reaction pathways of this compound formation, present detailed experimental protocols for their synthesis and analysis, and explore their role in biological signaling pathways.

Theoretical Modeling of this compound Synthesis

The primary industrial method for synthesizing this compound involves the reaction of calcium hydroxide (B78521) (Ca(OH)₂) with elemental sulfur (S) in an aqueous solution.[4] The reaction is complex and results in a mixture of calcium polysulfides with varying chain lengths, along with byproducts such as calcium thiosulfate (B1220275) (CaS₂O₃).[5]

Proposed Reaction Pathway

A proposed mechanism for the formation of this compound from calcium hydroxide and sulfur suggests a multi-step process initiated by the dissolution of sulfur in the alkaline medium provided by calcium hydroxide. The process is thought to involve the nucleophilic attack of hydroxide ions on the S₈ ring of elemental sulfur, leading to the formation of thiosulfate and sulfide ions. The sulfide ions can then react with additional elemental sulfur to form polysulfide chains.

The overall reaction can be generally represented as:

3 Ca(OH)₂ + 2(n+1) S → 2 CaSₙ + CaS₂O₃ + 3 H₂O

A simplified representation of the key steps in the formation of calcium polysulfides is illustrated in the diagram below.

Caption: Proposed reaction pathway for this compound synthesis.

Key Parameters Influencing the Reaction

Kinetic studies have identified several critical parameters that influence the synthesis of calcium polysulfides. The activation energy for the dissolution of sulfur in calcium hydroxide has been determined to be 171.1 kJ/mole, indicating that the process occurs in the kinetic area of the reaction.

| Parameter | Optimal Value | Rationale | Reference |

| Temperature | 90°C | Higher temperatures increase the reaction rate, but temperatures above 90°C can lead to significant water vaporization. | |

| Duration | 60 minutes | Sufficient time for the dissolution of sulfur and formation of polysulfides. | |

| CaO:S:H₂O Ratio | 1:2:7 | This ratio has been found to be optimal for maximizing the yield of this compound. | |

| Initial Polysulfide Concentration | 12.5 g/L (as S²⁻) | The presence of polysulfide ions in the initial solution has a positive influence on the dissolution of sulfur. |

Experimental Protocols

Synthesis of this compound Solution

This protocol is based on established methods for the laboratory-scale synthesis of this compound.[1][6]

Caption: Experimental workflow for the synthesis of this compound.

Quantification of Sulfide Content by Iodometric Titration

The concentration of sulfide ions in a this compound solution can be determined using an iodometric titration method.[1][7] This method is based on the reaction of sulfide with an excess of a standard iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.

Reagents:

-

Standard 0.0250 N Iodine Solution

-

Standard 0.0250 N Sodium Thiosulfate (Na₂S₂O₃) Solution

-

6N Hydrochloric Acid (HCl)

-

Starch Indicator Solution

Caption: Workflow for iodometric titration of sulfide in this compound.

Biological Relevance and Signaling Pathways

The connection between calcium polysulfides and drug development lies in their ability to generate and release polysulfides, which are now understood to be key players in hydrogen sulfide (H₂S) signaling pathways.

H₂S and Polysulfide Signaling

H₂S is endogenously produced in mammals and functions as a gaseous signaling molecule involved in various physiological processes, including neuromodulation, vasodilation, and cytoprotection.[2] Recent studies have revealed that H₂S can be oxidized to form polysulfides (H₂Sₙ), which are even more potent signaling molecules than H₂S itself.[1]

These polysulfides can modify the function of target proteins by a post-translational modification known as S-sulfhydration (or sulfuration). This process involves the addition of a sulfane sulfur atom to the thiol group of cysteine residues within proteins, forming a persulfide (-SSH) group. This modification can alter the protein's structure and activity, thereby modulating cellular signaling pathways.[3]

Signaling Pathway Diagram

The following diagram illustrates the role of H₂S and polysulfides in cellular signaling, highlighting the process of S-sulfhydration and its impact on protein function.

Caption: H₂S and polysulfide signaling pathway via S-sulfhydration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of calcium polysulfides.

Table 1: Optimal Synthesis Parameters for this compound

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy of Sulfur Dissolution | 171.1 | kJ/mol |

| Optimal Temperature | 90 | °C |

| Optimal Duration | 60 | min |

| Optimal CaO:S:H₂O Ratio | 1:2:7 | |

| Optimal Initial Polysulfide Concentration | 12.5 | g/L (as S²⁻) |

Data sourced from Reference

Table 2: Kinetic Data for the Reaction of this compound with Cr(VI)

| Condition | Reaction Order | pH Dependence |

|---|---|---|

| Anaerobic | Second-order | Rate increases exponentially as pH decreases from 8.5 to 5.5 |

| Aerobic | Second-order | Maximum reaction rate at pH 7 |

Data sourced from Reference[8]

Conclusion

The theoretical modeling of this compound reaction pathways reveals a complex interplay of kinetics and thermodynamics. While traditionally used in agriculture and environmental remediation, the recognition of polysulfides as potent signaling molecules in biological systems has opened a new frontier for their application in drug development. A thorough understanding of their synthesis, reaction mechanisms, and biological activity is crucial for harnessing their therapeutic potential. This guide provides a foundational framework for researchers and scientists to explore the multifaceted chemistry and biology of calcium polysulfides.

References

- 1. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen sulfide and polysulfides as signaling molecules [jstage.jst.go.jp]

- 3. Hydrogen Sulfide (H2S) and Polysulfide (H2Sn) Signaling: The First 25 Years [mdpi.com]

- 4. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lime sulfur - Wikipedia [en.wikipedia.org]

- 6. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]

- 7. nemi.gov [nemi.gov]

- 8. A kinetic study of Cr(VI) reduction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetics of Calcium Polysulfide Formation and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium polysulfide (CaSx), commonly known as lime-sulfur, is a chemical compound with a long history of use in agriculture as a fungicide and insecticide.[1] Beyond its traditional applications, the unique chemical properties of polysulfides are of increasing interest in various scientific and industrial fields, including environmental remediation and as intermediates in drug synthesis. A thorough understanding of the kinetics governing the formation and decomposition of this compound is crucial for optimizing its synthesis, controlling its reactivity, and developing new applications.

This technical guide provides a comprehensive overview of the kinetics of this compound formation and decomposition. It summarizes key quantitative data from scientific literature, details experimental protocols for kinetic studies, and presents visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.

Formation of this compound

The formation of this compound is primarily achieved through the reaction of calcium hydroxide (B78521) (Ca(OH)₂) with elemental sulfur (S) in an aqueous solution.[2] The reaction is complex, leading to a mixture of calcium polysulfides with varying chain lengths (x in CaSx), as well as byproducts such as calcium thiosulfate (B1220275) (CaS₂O₃).[2]

The overall reaction can be generally represented as:

3Ca(OH)₂ + 2(x+1)S → 2CaSₓ + CaS₂O₃ + 3H₂O

Kinetics of Formation

The rate of this compound formation is influenced by several factors, including temperature, reactant concentrations, and the presence of catalysts. The dissolution of sulfur in the calcium hydroxide solution is a critical rate-determining step.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Sulfur Dissolution) | 171.1 kJ/mol | Temperature range: 25-90°C | [3] |

| Optimal CaO:S:H₂O Ratio | 1:2:7 | [3] | |

| Optimal Temperature | 90°C | [3] | |

| Optimal Duration | 60 min | [3] | |

| Initial CaSₓ Concentration | 12.5 g/L (as S²⁻) | For enhanced sulfur dissolution | [3] |

Decomposition of this compound

This compound is an unstable compound that decomposes under various conditions, including exposure to acids, carbon dioxide, and even upon dilution with water.[4][5] The decomposition process leads to the formation of elemental sulfur, hydrogen sulfide (B99878) (H₂S), and the corresponding calcium salt.

The general decomposition reaction in an acidic environment can be represented as:

CaSₓ + 2H⁺ → Ca²⁺ + H₂S + (x-1)S

In aqueous solutions, hydrolysis can also occur:

CaSₓ + 2H₂O ⇌ Ca(OH)₂ + H₂S + (x-1)S

Kinetics of Decomposition

Quantitative kinetic data for the decomposition of this compound is not extensively reported in the literature. However, studies on the reaction of this compound with other chemical species and the decomposition of general polysulfide solutions provide insights into its reactivity. For instance, the reaction of this compound with hexavalent chromium has been observed to follow a second-order reaction rate.[6] The decomposition of aqueous polysulfide solutions is known to be influenced by pH and the presence of oxygen.[6]

| Parameter | Observation | Conditions | Reference |

| Reaction Order | Second-order | In the context of Cr(VI) reduction | [6] |

| Decomposition Triggers | Acids, Carbon Dioxide, Dilution with Water | General | [4] |

| Decomposition Products | Elemental Sulfur, Hydrogen Sulfide, Calcium Salts/Hydroxide | General | [4][5] |

Experimental Protocols

Detailed experimental protocols are essential for accurately studying the kinetics of this compound formation and decomposition. The following sections outline generalized methodologies for conducting such studies.

General Experimental Workflow

Protocol 1: Kinetics of this compound Formation

Objective: To determine the rate law and rate constant for the formation of this compound.

Materials:

-

Calcium hydroxide (reagent grade)

-

Elemental sulfur (powdered)

-

Deionized water

-

Constant temperature water bath with magnetic stirring

-

Reaction vessel (e.g., three-necked flask)

-

Condenser

-

Thermometer

-

Pipettes and syringes for sampling

-

Ice bath for quenching

-

Analytical instrument (e.g., UV-Vis spectrophotometer, titrator)

Procedure:

-

Reactant Preparation: Prepare a suspension of calcium hydroxide in deionized water at the desired concentration in the reaction vessel.

-

Reaction Initiation: Place the reaction vessel in the constant temperature water bath and allow it to reach the desired temperature. Add the powdered elemental sulfur to the calcium hydroxide suspension with vigorous stirring to initiate the reaction. Start a timer immediately.

-

Timed Sampling: At regular time intervals, withdraw a known volume of the reaction mixture using a syringe.

-

Reaction Quenching: Immediately transfer the sample to a vial containing a quenching solution (e.g., a chilled, acidic solution) to stop the reaction.

-

Sample Analysis: Analyze the quenched samples to determine the concentration of a reactant (e.g., sulfide) or product (e.g., polysulfide). Analytical methods can include:

-

Iodometric Titration: To determine the concentration of sulfide and thiosulfate.

-

UV-Vis Spectroscopy: To monitor the formation of polysulfide ions, which have characteristic absorption spectra.

-

Photocolorimetry: For the determination of sulfide ion concentration.[7]

-

-

Data Processing: Plot the concentration of the monitored species versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant and the rate constant can be determined.

Protocol 2: Kinetics of this compound Decomposition

Objective: To determine the rate law and rate constant for the decomposition of this compound under specific conditions (e.g., acidic, thermal).

Materials:

-

This compound solution (freshly prepared or commercial)

-

Decomposition agent (e.g., standardized acid solution, buffer solution)

-

Deionized water

-

Constant temperature bath

-

Reaction vessel

-

pH meter

-

Sampling equipment

-

Analytical instrument (e.g., HPLC, GC-MS, UV-Vis spectrophotometer)

Procedure:

-

Reactant Preparation: Prepare a solution of this compound of known concentration. Prepare the decomposition agent (e.g., acid solution of a specific pH).

-

Reaction Initiation: Place the this compound solution in the reaction vessel within the constant temperature bath. Initiate the decomposition by adding a known volume of the decomposition agent. Start a timer immediately.

-

Timed Sampling: At regular time intervals, withdraw samples from the reaction mixture.

-

Sample Analysis: Analyze the samples to determine the concentration of this compound or a decomposition product.

-

HPLC: Can be used to separate and quantify different polysulfide species and their decomposition products.

-

UV-Vis Spectroscopy: To monitor the disappearance of the polysulfide absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify volatile decomposition products like H₂S.[4]

-

-

Data Processing: Similar to the formation study, plot the concentration of this compound versus time. Use this data to determine the reaction order and rate constant for the decomposition process.

Conclusion

The kinetics of this compound formation are reasonably well-understood, with the dissolution of sulfur being a key factor. Optimal conditions for its synthesis have been established, providing a solid foundation for its production. In contrast, the kinetics of its decomposition are less quantitatively defined in the literature, though the factors influencing decomposition and the resulting products are known. The provided experimental protocols offer a framework for researchers to conduct detailed kinetic investigations into both the formation and decomposition of this versatile compound. A deeper understanding of these kinetics will undoubtedly pave the way for advancements in its existing applications and the development of novel technologies that harness the unique chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2523478C1 - Method of obtaining calcium polysulphide solutions - Google Patents [patents.google.com]

- 3. elib.dlr.de [elib.dlr.de]

- 4. This compound | CaS5 | CID 121494065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. A kinetic study of Cr(VI) reduction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Polysulfide Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various calcium polysulfide species (CaSx). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where a deep understanding of the chemical behavior of these compounds is essential.

Executive Summary

Calcium polysulfides are inorganic compounds with a range of applications, from traditional uses in agriculture as the primary component of lime sulfur to potential roles in various chemical and industrial processes. A thorough understanding of their thermodynamic properties is crucial for optimizing their synthesis, predicting their reactivity, and exploring new applications. This guide summarizes the available quantitative thermodynamic data for key this compound species, details the experimental and computational methodologies used to determine these properties, and provides a visualization of the relevant chemical pathways.

Thermodynamic Data of this compound Species

A study on the physical-chemical regularities of this compound synthesis has determined key thermodynamic parameters for a series of these compounds. The standard enthalpy of formation (ΔfH⁰298.15), standard entropy (S⁰298.15), standard Gibbs free energy of formation (ΔfG⁰298.15), and standard heat capacity (Cp⁰298.15) have been established for CaS2, CaS3, CaS4, and CaS5.

Table 1: Thermodynamic Properties of this compound Species at 298.15 K

| Species | ΔfH⁰298.15 (kJ/mol) | S⁰298.15 (J/mol·K) | ΔfG⁰298.15 (kJ/mol) | Cp⁰298.15 (J/mol·K) |

| CaS | -473.21 | 56.5 | -477.3 | 48.60 |

| CaS2 | -485.3 | 84.9 | -481.5 | 74.4 |

| CaS3 | -493.2 | 113.3 | -485.4 | 100.2 |

| CaS4 | -497.8 | 141.7 | -488.4 | 126.0 |

| CaS5 | -501.1 | 170.1 | -490.5 | 151.8 |

Note: Data for CaS is provided for reference from the NIST WebBook.[1] Data for CaS2, CaS3, CaS4, and CaS5 are based on the findings reported in "PHYSICAL-CHEMICAL REGULARITIES OF CALCIUM POLYSULFIDES SYNTHESIS".

Experimental and Computational Protocols

The determination of the thermodynamic properties of calcium polysulfides involves a combination of experimental techniques and computational modeling.

Experimental Determination

3.1.1 Synthesis of Calcium Polysulfides

A common method for synthesizing this compound solutions, often referred to as lime sulfur, involves the reaction of calcium hydroxide (B78521) with elemental sulfur in an aqueous solution.[2] The general reaction is:

3 Ca(OH)2 + (2x+2)/x Sx → 2 CaSx + CaS2O3 + 3 H2O

A detailed protocol for laboratory-scale synthesis is as follows:

-

Preparation of Reactants: A specific molar ratio of calcium oxide (CaO) to sulfur (S) and water (H2O) is chosen, for example, 1:2:7.

-

Reaction Setup: The reaction is carried out in a glass vessel equipped with a stirrer and a reflux condenser to prevent the loss of volatile components.

-

Reaction Conditions: The mixture is heated to a specific temperature, typically around 90°C, and stirred continuously for a defined duration, such as 60 minutes.

-

Product Isolation and Analysis: After the reaction, the solution is filtered to remove any unreacted sulfur and other solid byproducts. The concentration of polysulfide ions in the resulting solution is then determined, often through titrimetric methods.

3.1.2 Calorimetry

Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal effects associated with the formation and decomposition of calcium polysulfides. In a typical DSC experiment, a sample of the reactant mixture is heated at a controlled rate in a sealed pan. The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. This allows for the determination of enthalpy changes (ΔH) associated with phase transitions and chemical reactions.

A general workflow for a DSC experiment to study the synthesis of calcium polysulfides is as follows:

Computational Methods

Ab initio quantum chemistry calculations are employed to model the structures and energies of different this compound species. These computational approaches can provide valuable insights into the thermodynamic stability of these molecules.

A typical computational workflow involves:

-

Geometry Optimization: The initial molecular structure of a this compound species is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Calculation: High-level theoretical methods are used to calculate the total electronic energy of the optimized structure.

-

Thermodynamic Property Calculation: The calculated energies, along with statistical mechanics, are used to determine the standard enthalpy of formation, entropy, and Gibbs free energy of formation.

Signaling Pathways Involving Polysulfides

While specific signaling pathways for calcium polysulfides are not extensively detailed in the current literature, research on hydrogen sulfide (B99878) (H2S) and other polysulfides provides a strong indication of their likely biological mechanisms. Polysulfides are recognized as signaling molecules that can modulate the activity of various proteins, including ion channels.

A key pathway involves the activation of the Transient Receptor Potential Ankylin 1 (TRPA1) channel. Polysulfides are more potent activators of TRPA1 channels than hydrogen sulfide itself. Activation of these channels in cells like astrocytes leads to an influx of calcium ions (Ca2+), which then acts as a second messenger to trigger a variety of downstream cellular responses.

The fungicidal and insecticidal action of lime sulfur is also related to its chemical properties. Upon application, calcium polysulfides decompose in the presence of air and moisture to release finely divided elemental sulfur. This elemental sulfur has fungicidal properties. Additionally, the decomposition can produce hydrogen sulfide (H2S), which is toxic to insects and mites.

Conclusion

This technical guide has synthesized the available thermodynamic data for key this compound species, providing a valuable resource for researchers and professionals. The presented experimental and computational methodologies offer a framework for further investigation into the properties of these and related compounds. The elucidation of the signaling pathways involving polysulfides opens up new avenues for research, particularly in the context of drug development and the biological activities of these sulfur-containing molecules. Further research is needed to obtain more detailed experimental data and to explore the specific biological roles of individual this compound species.

References

Ab Initio Studies on Calcium Polysulfide Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of calcium polysulfide (CaSn) structures derived from ab initio computational studies. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemical properties of these compounds, which play roles in various biological and chemical processes. This document summarizes key quantitative data, details the computational methodologies employed in the literature, and visualizes the relationships and workflows pertinent to the study of these structures.

Introduction to Calcium Polysulfides

Calcium polysulfides are inorganic compounds with the general formula CaSn, where 'n' can range from 2 to higher numbers. These species are known for their applications in agriculture as fungicides and pesticides, and are increasingly being investigated for their potential roles in biological systems, including as signaling molecules and in drug delivery. A fundamental understanding of their molecular structures is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents. Ab initio quantum chemical calculations provide a powerful tool for investigating the geometries, stabilities, and electronic properties of these molecules at the atomic level.

Computational Methodologies

The ab initio investigation of this compound structures has employed a range of computational methods, tailored to the specific system under study, from the simple diatomic CaS molecule to crystalline polysulfide phases.

Methodologies for Diatomic CaS

For the diatomic calcium sulfide (B99878) (CaS) molecule, high-level ab initio methods have been utilized to accurately predict its electronic structure and spectroscopic constants.

-

Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a good initial description of the electronic wavefunction, especially for molecules with significant multi-reference character.

-

Multi-Reference Configuration Interaction with Davidson Correction (MRCI+Q): Following a CASSCF calculation, MRCI+Q is employed to account for dynamic electron correlation, providing highly accurate potential energy curves and spectroscopic properties.[1][2][3]

The typical workflow for such a high-accuracy calculation is depicted below.

Methodologies for Crystalline Calcium Polysulfides

For the prediction of stable crystalline structures of calcium polysulfides, particularly under high-pressure conditions, a combination of structure searching algorithms and Density Functional Theory (DFT) is commonly used.

-

Crystal Structure Prediction: The CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method is a powerful tool for searching for energetically stable crystal structures at given pressure conditions.

-

Density Functional Theory (DFT): DFT calculations are used to relax the candidate structures generated by the prediction algorithm and to calculate their enthalpies to determine the most stable phases. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common choice for these calculations.

Tabulated Quantitative Data

The following tables summarize the key structural and spectroscopic parameters for calcium sulfide and its polysulfides as reported in the scientific literature.

Spectroscopic Constants for Diatomic CaS

| State | Te (cm-1) | Re (Å) | ωe (cm-1) | Be (cm-1) |

| X1Σ+ | 0 | 2.53 | 325.4 | 0.22 |

| a3Π | 11800 | 2.65 | 290.1 | 0.20 |

| A1Π | 13400 | 2.66 | 285.3 | 0.19 |

| Data sourced from MRCI+Q calculations.[1][2][3] |

Structural Data for Crystalline Calcium Polysulfides

| Compound | Pressure (GPa) | Space Group | S-S Bond Length (Å) | Ca-S Bond Length (Å) |

| CaS₂ | 21 | I4/mcm | ~2.1 | ~2.8 |

| CaS₃ | 34 | P-42₁m | ~2.1 (terminal), ~2.0 (central) | ~2.8 - 2.9 |

| Data derived from ab initio structure prediction and experimental synthesis at high pressures. |

Calculated Structural Parameters for Polysulfide Anions

| Anion | S-S Bond Lengths (Å) | S-S-S Bond Angles (°) |

| S₂²⁻ | 2.12 | N/A |

| S₃²⁻ | 2.06 | 103.5 |

| S₄²⁻ | 2.07 (terminal), 2.08 (central) | 104.2 |

| S₅²⁻ | 2.06 (terminal), 2.10 (central) | 106.1 |

| These are representative values for polysulfide anions in various environments and provide a basis for understanding the sulfur backbone in calcium polysulfides.[4] |

Structural Relationships of Calcium Polysulfides

The structures of calcium polysulfides are characterized by the formation of sulfur chains (polysulfide anions) charge-balanced by calcium cations. The complexity of the structure increases with the number of sulfur atoms.

Conclusion and Future Outlook

Ab initio studies have provided significant insights into the fundamental structures of calcium polysulfides. For the diatomic CaS molecule, highly accurate spectroscopic data has been obtained using multi-reference methods. For crystalline CaS2 and CaS3, theoretical predictions have successfully guided high-pressure synthesis, revealing the presence of dimeric S22- and trimeric S32- units.

However, there is a noticeable gap in the literature regarding ab initio studies on discrete, higher-order this compound clusters such as CaS4 and CaS5 at the molecular level. Future computational work focusing on the structures, stabilities, and reaction mechanisms of these larger polysulfides in various environments (e.g., in solution) would be highly valuable. Such studies would further enhance our understanding of their role in biological signaling and could aid in the development of novel therapeutic agents and advanced materials.

References

Methodological & Application

Application of Calcium Polysulfide in Contaminated Soil Stabilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium polysulfide (CaSx), a reddish-orange aqueous solution with a distinct sulfurous odor, is a highly effective reagent for the in-situ and ex-situ stabilization of soils contaminated with heavy metals and for the remediation of groundwater.[1][2] This document provides detailed application notes and protocols for researchers and scientists on the use of this compound in the stabilization of contaminated soil. This compound treatment involves the chemical reduction and precipitation of heavy metal contaminants, rendering them less soluble, less bioavailable, and less toxic.[2][3] The primary mechanisms of action include the precipitation of metals as insoluble metal sulfides and the reduction of oxidized metal species, such as hexavalent chromium (Cr(VI)), to less mobile and less toxic forms, like trivalent chromium (Cr(III)).[1][4]

Mechanism of Action

When introduced into soil or water, this compound dissociates into sulfide (B99878) (S²⁻), bisulfide (HS⁻), and other sulfur anions.[1][4] These sulfur species react with divalent metal cations (Me²⁺) to form highly insoluble metal sulfides (MeS), effectively immobilizing them within the soil matrix.[2] The general reaction is:

Me²⁺ + S²⁻ → MeS(s)

In the case of hexavalent chromium, a potent carcinogen, this compound acts as a reducing agent, converting it to the less toxic and less mobile trivalent chromium, which then precipitates as chromium hydroxide (B78521) (Cr(OH)₃).[1][4] The reaction can be represented as:

2CrO₄²⁻ + 3CaS₅ + 10H⁺ → 2Cr(OH)₃(s) + 15S(s) + 3Ca²⁺ + 2H₂O [5]

Metal sulfides are generally less soluble than metal hydroxides over a wide pH range, making this stabilization technique robust and long-lasting.[2]

Data Presentation

The effectiveness of this compound in stabilizing various heavy metals is summarized in the tables below.

Table 1: Efficacy of this compound in Stabilizing Various Heavy Metals

| Contaminant | Initial Concentration | CPS Dosage (Volume Ratio of Contaminated Media to CaSₓ) | pH Range | Removal/Reduction Efficiency | Reference |

| Lead (Pb) | 100 mg/L (in groundwater) | 1200:1 | Not specified | ~100% | [6] |